molecular formula C27H24O8 B14669665 Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate CAS No. 37783-21-4

Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate

Cat. No.: B14669665
CAS No.: 37783-21-4
M. Wt: 476.5 g/mol
InChI Key: QADKJKUMOHOVOB-UHFFFAOYSA-N
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Description

Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate is a chemical compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate typically involves the esterification of nonanedioic acid with 7-hydroxycoumarin. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydrocoumarin derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzopyran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, its fluorescent properties allow it to be used as a probe in imaging techniques, where it binds to specific cellular components and emits fluorescence upon excitation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of Bis[(2-oxo-2H-1-benzopyran-7-yl)] nonanedioate, known for its anticoagulant properties.

    7-Hydroxycoumarin: A precursor in the synthesis of this compound, used in various biochemical assays.

    Nonanedioic Acid:

Uniqueness

This compound stands out due to its dual coumarin moieties linked by a nonanedioate bridge, which imparts unique chemical and biological properties.

Properties

CAS No.

37783-21-4

Molecular Formula

C27H24O8

Molecular Weight

476.5 g/mol

IUPAC Name

bis(2-oxochromen-7-yl) nonanedioate

InChI

InChI=1S/C27H24O8/c28-24(32-20-12-8-18-10-14-26(30)34-22(18)16-20)6-4-2-1-3-5-7-25(29)33-21-13-9-19-11-15-27(31)35-23(19)17-21/h8-17H,1-7H2

InChI Key

QADKJKUMOHOVOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OC(=O)CCCCCCCC(=O)OC3=CC4=C(C=C3)C=CC(=O)O4

Origin of Product

United States

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